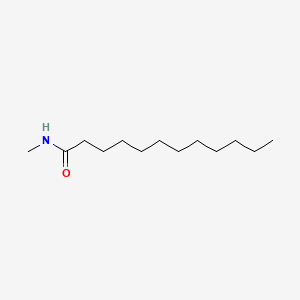

N-Méthyldodécanamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: N-Methyldodecanamide is used as a surfactant and emulsifying agent in various chemical formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds .

Biology: In biological research, N-Methyldodecanamide is used as a model compound to study the behavior of amides in biological systems. It is also used in the synthesis of bioactive molecules .

Medicine: It is also being investigated for its antimicrobial properties .

Industry: In industrial applications, N-Methyldodecanamide is used as a lubricant and anti-wear agent in metalworking fluids. It is also used in the formulation of personal care products such as shampoos and conditioners .

Mécanisme D'action

Target of Action

N-Methyldodecanamide is an organic compound

Mode of Action

It is known that the compound has a special ammonia-like smell , suggesting it may interact with olfactory receptors, but this is purely speculative and requires further investigation.

Biochemical Pathways

The biochemical pathways affected by N-Methyldodecanamide are currently unknown. Given its potential as a surfactant and lubricant , it may interact with lipid membranes or other hydrophobic structures, but this is conjectural and needs to be confirmed by experimental studies.

Pharmacokinetics

It is soluble in methanol , suggesting it may have good bioavailability if administered orally.

Result of Action

As a potential surfactant and lubricant , it may reduce friction and improve the flow and processing properties of materials in various fields such as plastic processing, textiles, leather, metal processing, and coatings .

Action Environment

It is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methyldodecanamide can be synthesized through the N-methylation of dodecanamide. This reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is typically carried out in an organic solvent like methanol or ethanol, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, N-Methyldodecanamide is produced by reacting dodecanamide with methyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyldodecanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed.

Major Products:

Oxidation: Produces dodecanoic acid.

Reduction: Produces N-methyldodecylamine.

Substitution: Produces various substituted amides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- N-Methyllauramide

- N-Dodecanoylmethylamine

- N,N-Dimethyldodecanamide

Comparison: N-Methyldodecanamide is unique due to its specific chain length and methylation pattern, which confer distinct physicochemical properties. Compared to N,N-Dimethyldodecanamide, N-Methyldodecanamide has a single methyl group, making it less hydrophobic and more soluble in polar solvents .

Propriétés

IUPAC Name |

N-methyldodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(15)14-2/h3-12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWSJINSLHHRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181964 | |

| Record name | N-Methyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27563-67-3 | |

| Record name | N-Methyldodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27563-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Methyldodecanamide (NMEA-12) influence the viscosity of surfactant solutions containing cationic surfactants like CTAB?

A1: The addition of N-Methyldodecanamide (NMEA-12) to dilute solutions of hexadecyltrimethylammonium bromide (CTAB) leads to a significant increase in viscosity. [] This effect is attributed to the formation of wormlike micelles. NMEA-12, being a nonionic surfactant, can insert itself into the micelles formed by CTAB, a cationic surfactant. This insertion alters the packing parameter of the micelles, favoring their growth from spherical to elongated, wormlike structures. The entanglement of these wormlike micelles results in the observed increase in viscosity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione](/img/structure/B1345618.png)

![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)